
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is an organic compound that features a phenoxy group substituted with a nitro and methyl group, linked to a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 5-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(5-Methyl-2-nitrophenoxy)propan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 3-(5-Methyl-2-aminophenoxy)propan-1-amine hydrochloride.
Substitution: Various substituted phenoxy derivatives.
Oxidation: 3-(5-Carboxy-2-nitrophenoxy)propan-1-amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyphenoxy)propan-1-amine: Similar structure but with a methoxy group instead of a nitro group.
3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine: Contains a fluorophenyl and furyl group, differing in aromatic substitution.
2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride: Features a pyrrolidine ring, differing in the amine substitution.
Uniqueness
3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride is unique due to the presence of both a nitro and methyl group on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H15ClN2O3 |
|---|---|
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H |
InChI-Schlüssel |
WHBOZWBSMJLLLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


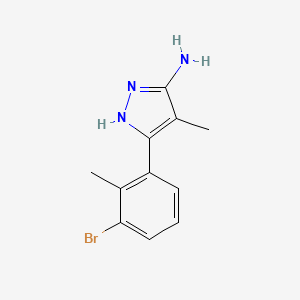
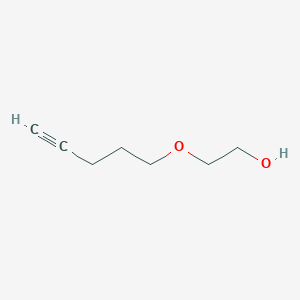
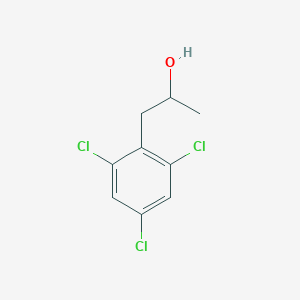
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
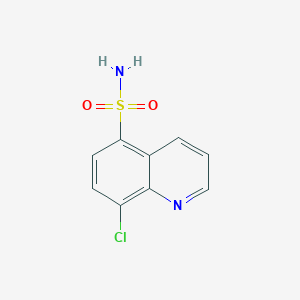
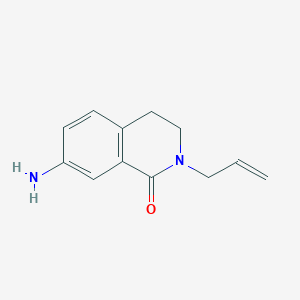

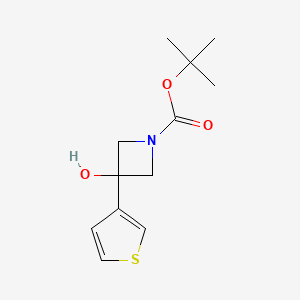
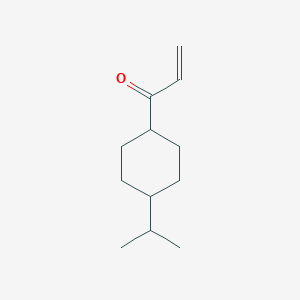
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)
![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
